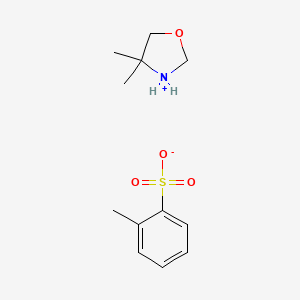
4,4-Dimethyloxazolidinium toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyloxazolidinium toluenesulfonate is a chemical compound with the molecular formula C₁₂H₂₄N₂O₃S. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyloxazolidinium toluenesulfonate typically involves the reaction of 4,4-dimethyloxazolidine with toluenesulfonic acid under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyloxazolidinium toluenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4,4-Dimethyloxazolidinium toluenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Dimethyloxazolidinium toluenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.
Comparison with Similar Compounds
4,4-Dimethyloxazolidinium toluenesulfonate is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
4-Methyl-1,3-oxazolidine toluenesulfonate
3,3-Dimethyl-1,3-oxazolidine toluenesulfonate
2,4-Dimethyl-1,3-oxazolidine toluenesulfonate
These compounds share the oxazolidine core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C12H19NO4S |
|---|---|
Molecular Weight |
273.35 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-oxazolidin-3-ium;2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-4-2-3-5-7(6)11(8,9)10;1-5(2)3-7-4-6-5/h2-5H,1H3,(H,8,9,10);6H,3-4H2,1-2H3 |
InChI Key |
RGJCMMCMGCMXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[O-].CC1(COC[NH2+]1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















